1-sec-Butyl-piperazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

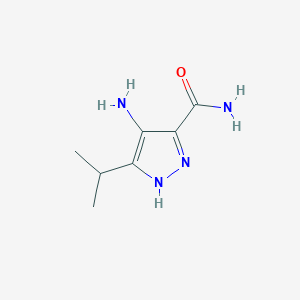

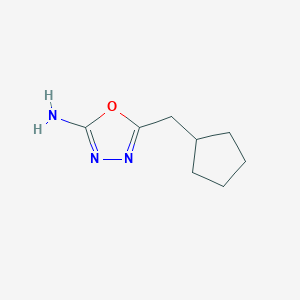

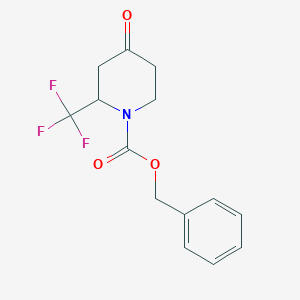

1-sec-Butyl-piperazine hydrochloride is a chemical compound with the CAS Number: 435341-98-3 and a molecular weight of 178.7 . It is extensively used in scientific research and industrial applications.

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H19ClN2 . The Inchi Code for this compound is 1S/C8H18N2.ClH/c1-3-8(2)10-6-4-9-5-7-10;/h8-9H,3-7H2,1-2H3;1H .Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-sec-Butyl-piperazine hydrochloride is involved in various synthesis and characterization studies. For instance, it's used in the synthesis of novel compounds for biological evaluations. One study focused on the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterizing it through spectroscopic methods and evaluating its antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Polymerization and Material Science

This compound derivatives are used in material science, particularly in polymerization processes. For instance, a study synthesized 1,4-bis[4-(1-phenylethenyl)benzyl] piperazine and used it with sec-butyllithium to create a novel piperazine-containing difunctional organolithium initiator for the living anionic polymerization of isoprene. This process led to the formation of well-defined polyisoprene homopolymers with predictable molecular weights and controlled microstructure, which is vital in synthesizing thermoplastic elastomers (Schultz et al., 2018).

Biological and Pharmaceutical Applications

The compound is also investigated for its biological and pharmaceutical potential. For example, a series of novel 1,4-disubstituted piperidine/piperazine derivatives were synthesized and evaluated for their in vitro activities against HIV-1 infection, demonstrating potent anti-HIV-1 activities at nanomolar levels (Dong et al., 2012).

Drug Synthesis and Modification

This compound plays a role in the synthesis and modification of drugs. A study reported the synthesis of buspirone hydrochloride, a notable drug, using a modified protocol that involved 1-(2-pyrimidinyl) piperazine as a key intermediate, synthesized through specific reactions, showcasing the compound's importance in drug synthesis and modification (Luo et al., 2011).

Mecanismo De Acción

Target of Action

1-sec-Butyl-piperazine hydrochloride, like other piperazine derivatives, primarily targets the GABA receptors in muscle membranes . These receptors play a crucial role in the transmission of inhibitory signals in the nervous system .

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By acting as a GABA receptor agonist, it enhances the inhibitory effects of GABA in the nervous system . The downstream effects of this action primarily involve the paralysis of parasites, facilitating their removal or expulsion from the host body .

Pharmacokinetics

It’s known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The primary result of the action of this compound is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .

Safety and Hazards

Propiedades

IUPAC Name |

1-butan-2-ylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c1-3-8(2)10-6-4-9-5-7-10;/h8-9H,3-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPWYXYILAOKFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583265 |

Source

|

| Record name | 1-(Butan-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

435341-98-3 |

Source

|

| Record name | Piperazine, 1-(1-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435341-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Butan-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)

![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)